molecular formula C7H9BrClN3 B2742411 2-(6-Bromopyridin-2-yl)ethanimidamide;hydrochloride CAS No. 2580224-93-5

2-(6-Bromopyridin-2-yl)ethanimidamide;hydrochloride

Cat. No.: B2742411
CAS No.: 2580224-93-5
M. Wt: 250.52
InChI Key: ZNIYRVSCFRPKIL-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)ethanimidamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ethanimidamide group attached to the 2nd position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-bromopyridin-2-ylmethanol as the starting material.

  • Reaction Steps: The process involves converting the hydroxyl group to an amine group through a series of reactions, including reduction and substitution reactions.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the chemical transformations.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions at the bromine position can lead to the formation of different substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and various amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyridine ring.

  • Reduction Products: Amine derivatives of the compound.

  • Substitution Products: Substituted pyridines with different functional groups at the bromine position.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)ethanimidamide;hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of pyridine derivatives with biological macromolecules.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-Bromopyridin-2-yl)ethanimidamide;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-(6-Bromopyridin-2-yl)propan-2-ol: This compound is structurally similar but has a different functional group at the 2nd position.

  • 6-Bromopyridin-2-ylmethanol: This compound is a precursor in the synthesis of 2-(6-Bromopyridin-2-yl)ethanimidamide;hydrochloride and differs by the presence of a hydroxyl group instead of an amine group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its bromine atom and ethanimidamide group make it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.ClH/c8-6-3-1-2-5(11-6)4-7(9)10;/h1-3H,4H2,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIYRVSCFRPKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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